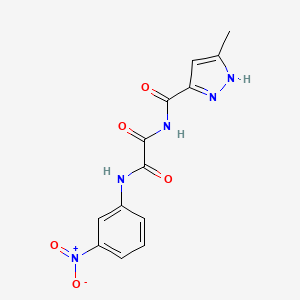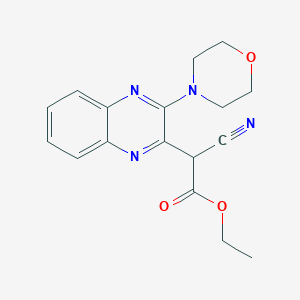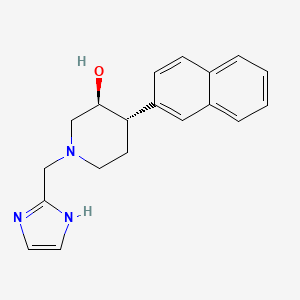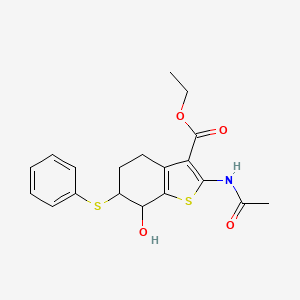
N'-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide
Descripción general
Descripción
N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide group, which is a functional group containing two amide groups connected by a carbonyl group. The compound’s structure includes a pyrazole ring, a nitrophenyl group, and an oxamide linkage, making it a molecule of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides.
Formation of the Oxamide Linkage: The oxamide linkage is formed by reacting the pyrazole derivative with an appropriate isocyanate or carbamoyl chloride.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions or by using nitrophenyl derivatives in coupling reactions.
Industrial Production Methods
Industrial production of N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the methyl group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and pathway analysis.
Comparación Con Compuestos Similares
Similar Compounds
N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenyl oxamide: Lacks the nitro group, which may affect its reactivity and applications.
N’-(1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide: Lacks the methyl group, which may influence its chemical properties and biological activity.
N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-(4-nitrophenyl)oxamide: The position of the nitro group is different, which can impact its reactivity and interactions.
Uniqueness
N’-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both the methyl group and the nitrophenyl group in specific positions may confer distinct properties compared to similar compounds.
Propiedades
IUPAC Name |
N'-(5-methyl-1H-pyrazole-3-carbonyl)-N-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O5/c1-7-5-10(17-16-7)11(19)15-13(21)12(20)14-8-3-2-4-9(6-8)18(22)23/h2-6H,1H3,(H,14,20)(H,16,17)(H,15,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBSMBZXJHGPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetonitrile](/img/structure/B3821781.png)


![3-[2-oxo-2-(4-pyridin-4-yl-1,4-diazepan-1-yl)ethyl]isoindolin-1-one](/img/structure/B3821805.png)
![(8R*,9aS*)-8-hydroxy-2-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821807.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3821811.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3821813.png)

![4-{[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}morpholine](/img/structure/B3821829.png)
![1-[2-[[5-(2-Fluorophenyl)-1,2,4-triazin-3-yl]amino]ethyl]piperidin-2-one](/img/structure/B3821835.png)
![2-(2,4-dichlorophenoxy)-N-[(5-phenylpyrimidin-2-yl)carbamoyl]acetamide](/img/structure/B3821836.png)
![N-[(5-phenylpyrimidin-2-yl)carbamoyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B3821840.png)
![N-[(2-fluorophenyl)carbamoyl]-5-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B3821857.png)
![N-{[(3,4-dichlorophenyl)amino]carbonyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3821858.png)
